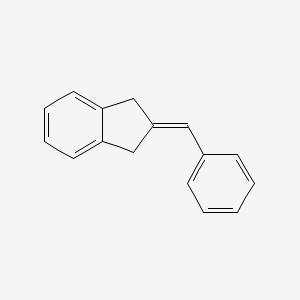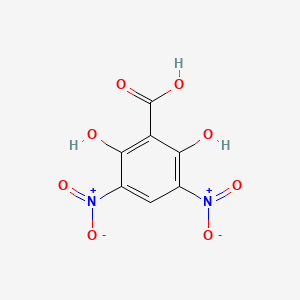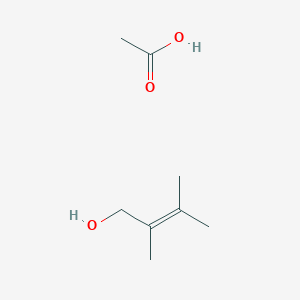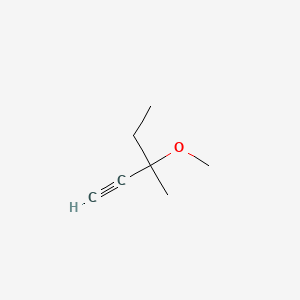
Bromodi(butan-2-yl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromodi(butan-2-yl)borane is an organoboron compound characterized by the presence of a boron atom bonded to two butan-2-yl groups and one bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromodi(butan-2-yl)borane can be synthesized through the reaction of butan-2-ylmagnesium bromide with boron tribromide. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron compound. The general reaction scheme is as follows:
2C4H9MgBr+BBr3→B(C4H9)2Br+2MgBr2
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bromodi(butan-2-yl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the nucleophile used.
Applications De Recherche Scientifique
Bromodi(butan-2-yl)borane has diverse applications in scientific research:
Biology: The compound’s derivatives are explored for their potential in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing to investigate its role in developing new pharmaceuticals, particularly in cancer therapy.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of bromodi(butan-2-yl)borane involves its ability to form stable complexes with various substrates. The boron atom, being electron-deficient, acts as a Lewis acid and can coordinate with electron-rich species. This property is exploited in catalysis and organic synthesis, where the compound facilitates the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Boronic Acids: These compounds have a similar boron center but differ in their functional groups, leading to different reactivity and applications.
Boranes: Compounds like triethylborane share the boron center but have different alkyl groups attached.
Boronates: These esters of boronic acids have distinct properties and uses in organic synthesis.
Uniqueness: Bromodi(butan-2-yl)borane is unique due to its specific combination of butan-2-yl groups and a bromine atom, which imparts distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications and research contexts .
Propriétés
Numéro CAS |
13317-63-0 |
|---|---|
Formule moléculaire |
C8H18BBr |
Poids moléculaire |
204.95 g/mol |
Nom IUPAC |
bromo-di(butan-2-yl)borane |
InChI |
InChI=1S/C8H18BBr/c1-5-7(3)9(10)8(4)6-2/h7-8H,5-6H2,1-4H3 |
Clé InChI |
MTYJFHZWRUJGLY-UHFFFAOYSA-N |
SMILES canonique |
B(C(C)CC)(C(C)CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)

![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)








